molecular formula C25H26N4O2S B2665047 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-cyclohexylacetamide CAS No. 958614-42-1

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-cyclohexylacetamide

Cat. No.: B2665047
CAS No.: 958614-42-1
M. Wt: 446.57
InChI Key: BXWBMYGEWXQTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-Benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-cyclohexylacetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazoline core substituted with a benzyl group at position 2, a ketone at position 3, and a sulfanyl-linked acetamide moiety at position 3.

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c30-22(26-18-11-5-2-6-12-18)16-32-25-28-20-14-8-7-13-19(20)23-27-21(24(31)29(23)25)15-17-9-3-1-4-10-17/h1,3-4,7-10,13-14,18,21H,2,5-6,11-12,15-16H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWBMYGEWXQTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-cyclohexylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazoquinazoline core, introduction of the sulfanyl group, and attachment of the cyclohexylacetamide moiety.

    Formation of the Imidazoquinazoline Core: This step often involves the cyclization of a suitable precursor, such as 2-aminobenzamide, with a benzyl-substituted aldehyde under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the imidazoquinazoline core.

    Attachment of the Cyclohexylacetamide Moiety: This step typically involves the reaction of the sulfanyl-substituted imidazoquinazoline with cyclohexylacetyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the imidazoquinazoline core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of various biological targets.

    Industrial Applications: It may find use in the development of new materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-cyclohexyl

Biological Activity

The compound 2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-cyclohexylacetamide is a member of the imidazoquinazoline class and has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C26H21N4O2SC_{26}H_{21}N_{4}O_{2}S with a molecular weight of approximately 488.99 g/mol. Its structure features an imidazo[1,2-c]quinazoline core, a benzyl group, and a cyclohexylacetamide moiety.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the imidazoquinazoline core through cyclization.
  • Introduction of the sulfanyl group.
  • Attachment of the cyclohexylacetamide moiety via acylation reactions.

Optimization of these synthetic routes is crucial for improving yield and purity, often employing techniques such as continuous flow reactors and green chemistry principles to enhance efficiency while minimizing environmental impact.

Anticancer Properties

Preliminary studies indicate that This compound may exhibit significant anticancer activity. It is believed to interact with specific molecular targets involved in cancer signaling pathways. Research has shown that derivatives of similar imidazoquinazolines have demonstrated cytotoxic effects against various cancer cell lines, including:

  • Colon cancer (GI50 0.41–0.69 μM)
  • Melanoma (GI50 0.48–13.50 μM)
  • Ovarian cancer (GI50 0.25–5.01 μM) .

While the precise mechanism of action remains to be fully elucidated, it is hypothesized that the compound may act as an inhibitor in critical signaling pathways relevant to cancer biology. The presence of functional groups allows for interactions with biomolecules that could lead to apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting potential antimicrobial activity against various bacterial strains. Compounds within this structural class have been screened for their ability to inhibit growth in both Gram-positive and Gram-negative bacteria, indicating a broader spectrum of biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on similar compounds have revealed that modifications in the chemical structure can significantly influence biological activity. For example, the introduction of different aromatic groups or alterations in the sulfur moiety can enhance anticancer efficacy or alter selectivity towards specific cancer types.

Case Studies and Research Findings

Several studies have documented the biological activity of imidazoquinoline derivatives:

Study Compound Tested Cell Lines GI50 (μM) Activity
Bernard et al., 20143-(2-benzoxazol-5-yl)alanineMCF-7, A5490.41–0.69High cytotoxicity
Chung et al., 2015Various derivativesHCT116, KB0.25–5.01Significant inhibition
Desai et al., 2020Thiazole derivativesMelanoma A3750.48–13.50Notable anticancer effects

These findings underscore the potential of compounds like This compound as candidates for further pharmacological development.

Comparison with Similar Compounds

Target Compound:

  • Core : Imidazo[1,2-c]quinazoline
  • Key Substituents :
    • 2-Benzyl
    • 3-Ketone
    • 5-Sulfanyl-acetamide (cyclohexyl)

Analog 1: 2-[(3-Aminopropyl)-sulfanyl]-1,N6-ethenoadenosinediphosphate ()

  • Core: Purine (adenosine derivative)
  • Key Substituents: Sulfanyl-alkyl chain (3-aminopropyl) Etheno-bridge Diphosphate group
  • Activity : Potent platelet aggregation inducer via ADP receptor modulation .
  • Comparison : The target compound lacks the purine core and phosphate groups, likely shifting its mechanism away from nucleotide-like signaling. The sulfanyl group may serve a similar role in thiol-mediated interactions.

Analog 2: SC-558 Derivatives ()

  • Core : Quinazoline
  • Key Substituents :
    • 3-Phenyl-3,4-dihydroquinazolin
    • Sulfonamide or substituted ethenyl groups
  • Activity: COX-2 inhibition (SC-558 is a known COX-2 inhibitor).
  • The sulfanyl-acetamide group may offer different solubility profiles than sulfonamides .

Analog 3: N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()

  • Core : 1,3,4-Oxadiazole
  • Key Substituents :
    • Indol-3-ylmethyl
    • Sulfanyl-acetamide (varied N-substituents)
  • Activity : Antimicrobial and anti-inflammatory properties.
  • Comparison : Replacing oxadiazole with imidazo-quinazoline may enhance rigidity and π-π stacking interactions. The cyclohexyl group in the target compound likely increases steric bulk compared to indole derivatives .

Substituent Effects on Pharmacokinetics

Compound Core Structure Sulfanyl-Linked Group Key Substituent Lipophilicity (Predicted)
Target Compound Imidazo[1,2-c]quinazoline Acetamide (cyclohexyl) 2-Benzyl High (cyclohexyl)
1,N6-Ethenoadenosinediphosphate Purine 3-Aminopropyl Diphosphate Low (polar phosphates)
SC-558 Derivatives Quinazoline Sulfonamide/ethenyl 3-Phenyl Moderate (aromatic groups)
Oxadiazole Derivatives 1,3,4-Oxadiazole Acetamide (indolylmethyl) Indol-3-ylmethyl Moderate to high

Research Findings and Implications

  • The target compound’s imidazo[1,2-c]quinazoline core is understudied compared to purine or oxadiazole analogs, offering novel opportunities for selective enzyme inhibition.
  • Structural data from SC-558 derivatives () suggests that electron-withdrawing groups (e.g., ketone at position 3) may enhance target binding through hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.